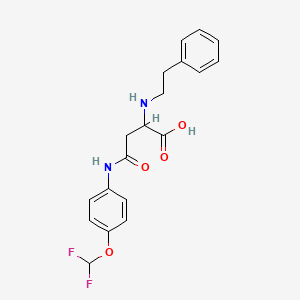

4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-[4-(difluoromethoxy)anilino]-4-oxo-2-(2-phenylethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O4/c20-19(21)27-15-8-6-14(7-9-15)23-17(24)12-16(18(25)26)22-11-10-13-4-2-1-3-5-13/h1-9,16,19,22H,10-12H2,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFYYFSDTIGFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The difluoromethoxy and phenylamino groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can result in the replacement of functional groups with different substituents.

Wissenschaftliche Forschungsanwendungen

4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenylamino and butanoic acid moieties contribute to its overall activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 4-oxo-butanoic acid derivatives with aryl and alkylamino substituents. Below is a comparison with structurally related compounds from published literature:

*Calculated molecular weight based on structure.

Key Comparative Insights

Substituent Effects on Bioactivity: The difluoromethoxy group in the target compound may confer greater oxidative stability compared to the 2-fluorophenyl group in , which lacks the ether oxygen.

Molecular Weight and Pharmacokinetics :

- The target compound (MW ~393) is lighter than (MW 396) but heavier than (MW 210). Higher molecular weight may limit blood-brain barrier penetration but improve plasma protein binding.

Acid-Base Properties: The predicted pKa of (2.26) suggests strong acidity, likely due to the electron-withdrawing isopropylphenyl group. The target compound’s pKa is expected to be higher (~3–4) due to the electron-donating phenethylamino group.

Halogen vs. Fluorinated Substituents :

Biologische Aktivität

4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a difluoromethoxy group, an amino group, and a butanoic acid moiety, which contribute to its biological activity.

Chemical Formula

- Molecular Formula : C_{18}H_{20}F_2N_2O_3

- Molecular Weight : 356.36 g/mol

The compound's biological activity may be attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may inhibit certain enzymes related to cellular respiration and metabolic regulation.

Antifungal Activity

Research indicates that compounds structurally similar to this compound exhibit antifungal properties. A study evaluated a series of derivatives against several phytopathogenic fungi, revealing that some compounds displayed significant antifungal activity, particularly against Rhizoctonia solani and Phytophthora infestans .

| Compound | Fungus Tested | EC50 (mg/L) |

|---|---|---|

| Compound 7 | R. solani | 0.034 |

| Compound 12 | R. solani | 0.021 |

| Bixafen | R. solani | 0.043 |

Case Study 1: In Vitro Analysis

A study investigated the in vitro effects of the compound on various cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner, suggesting potential anticancer properties.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the Krebs cycle. The compound exhibited notable inhibitory effects, which may contribute to its biological activity by altering metabolic pathways .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for any potential therapeutic use. Toxicological evaluations should be conducted to determine any adverse effects associated with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.